molecular formula C9H10ClNO B8646843 N-(4-Chlorophenyl)-3-oxetanamine

N-(4-Chlorophenyl)-3-oxetanamine

Cat. No.: B8646843
M. Wt: 183.63 g/mol
InChI Key: NRXWQAULHRGPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of a 4-chlorophenyl group attached to an oxetane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-oxetanamine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor such as an epoxide or a halohydrin.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxetane ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-oxetanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Chlorophenyl)-3-oxetanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural features make it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: Similar in structure but lacks the oxetane ring.

    4-Chlorophenylacetylene: Contains a 4-chlorophenyl group but has an acetylene moiety instead of an oxetane ring.

    4-Chlorophenylpyrrolidine: Features a pyrrolidine ring instead of an oxetane ring.

Uniqueness

N-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(4-chlorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2

InChI Key

NRXWQAULHRGPDU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloroaniline (0.26 g, 2.0 mmol) was dissolved in methanol (25 ml). Then 3-oxetanone (0.22 g, 3 mmol) and zinc chloride (1.09 g, 8.0 mmol) were added and the reaction mixture was cooled with an ice bath. After adding sodium cyanoborohydride (0.377 g, 6.0 mmol) the mixture was allowed to stir at 40° C. for 5 hours. After cooling, the reaction mixture was poured onto ammonium chloride/ice and extracted with ethyl acetate (3 times 20 ml). The organic layer was dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (heptane/ethyl acetate=95:5) to yield a light yellow liquid (108 mg, 29%); 1H-NMR (CDCl3): 4.14 b, 1H(NH); 4.55 m, 3H(CHO, CHN); 5.00 t, 2H(CHO), 6.43 d, 2H (aryl-H) and 7.15 d, 2H (aryl-H).
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
catalyst
Reaction Step Two
Quantity
0.377 g
Type
reactant
Reaction Step Three
Yield
29%

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